An In-depth Technical Guide to 2-Fluoro-D-phenylalanine: From Chemical Structure to Advanced Applications
An In-depth Technical Guide to 2-Fluoro-D-phenylalanine: From Chemical Structure to Advanced Applications
This guide provides a comprehensive technical overview of 2-fluoro-D-phenylalanine, a fluorinated non-canonical amino acid, for researchers, scientists, and professionals in drug development. We will delve into its core chemical structure, synthesis methodologies, and its burgeoning applications that are pushing the boundaries of peptide engineering, drug discovery, and diagnostic imaging.
Unveiling the Core: The Chemical Identity of 2-Fluoro-D-phenylalanine
2-Fluoro-D-phenylalanine is a derivative of the essential amino acid D-phenylalanine.[1][2] The defining feature of this molecule is the substitution of a hydrogen atom with a fluorine atom at the ortho (position 2) of the phenyl ring.[1] This seemingly minor alteration imparts unique physicochemical properties that are highly sought after in various scientific disciplines.
The introduction of the highly electronegative fluorine atom significantly alters the electronic distribution of the aromatic ring, influencing its polarity, lipophilicity, and metabolic stability.[3] These modifications, in turn, can profoundly impact the biological activity of peptides and proteins into which this amino acid is incorporated.[3][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-fluoro-D-phenylalanine is paramount for its effective utilization in research and development. The following table summarizes its key characteristics:
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-amino-3-(2-fluorophenyl)propanoic acid | |
| CAS Number | 97731-02-7 | |
| Molecular Formula | C₉H₁₀FNO₂ | |
| Molecular Weight | 183.18 g/mol | |
| Melting Point | 209-211 °C | |
| Boiling Point (Predicted) | 308.1 ± 32.0 °C | |
| Appearance | White to off-white powder | |
| Solubility | Recrystallise from aqueous EtOH |
The Art of Creation: Synthesis and Purification of 2-Fluoro-D-phenylalanine
The synthesis of enantiomerically pure 2-fluoro-D-phenylalanine is a critical step for its application in biological systems. Both traditional chemical synthesis and modern chemoenzymatic methods are employed, each with its own set of advantages and challenges.
Synthesis Methodologies: A Comparative Overview
| Synthesis Approach | Description | Advantages | Disadvantages |
| Chemical Synthesis | Typically involves multi-step reactions starting from commercially available precursors. Methods can include asymmetric synthesis using chiral auxiliaries or catalysts to achieve the desired D-enantiomer.[3] | Well-established, scalable, and allows for the synthesis of a wide range of derivatives. | Often requires harsh reaction conditions, protecting groups, and can lead to racemization, necessitating chiral resolution steps. |
| Chemoenzymatic Synthesis | This approach combines chemical steps with enzymatic reactions to achieve high stereoselectivity. Enzymes like phenylalanine ammonia lyase can be used for the asymmetric amination of a fluorinated cinnamic acid precursor.[5] | High enantiomeric purity, milder reaction conditions, and can be more environmentally friendly.[6][7] | Enzyme availability and stability can be limiting factors, and substrate scope may be narrower compared to purely chemical methods.[5] |
Experimental Protocol: Chemoenzymatic Synthesis
The following protocol provides a general workflow for the chemoenzymatic synthesis of fluorinated L-α-amino acids, which can be adapted for the D-enantiomer by selecting the appropriate enzyme or starting material. This approach leverages the high stereoselectivity of enzymes.[5]
Step 1: Aldol Reaction
-
Utilize an aldolase to catalyze the reaction between a suitable aldehyde and pyruvate to form a β-hydroxy-α-keto acid.
Step 2: Decarboxylation
-
Chemically decarboxylate the product from Step 1 to yield a fluorinated cinnamic acid derivative.
Step 3: Reductive Amination
-
Employ a phenylalanine ammonia lyase for the stereoselective amination of the fluorinated cinnamic acid to produce the final 2-fluoro-D-phenylalanine.
Purification and Characterization
Purification of 2-fluoro-D-phenylalanine is typically achieved through recrystallization from aqueous ethanol.[8] For high-purity applications, such as in peptide synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) is often employed.
Characterization and confirmation of the chemical structure and purity are performed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the structure and assessing isomeric purity.[9]
-
Mass Spectrometry (MS): Provides accurate molecular weight determination.
-
Chiral Chromatography: Used to determine the enantiomeric excess of the final product.
A Versatile Tool: Applications in Drug Discovery and Beyond
The unique properties of 2-fluoro-D-phenylalanine make it a valuable building block in several areas of biomedical research and development.
Enhancing Peptide and Protein Therapeutics
Incorporating 2-fluoro-D-phenylalanine into peptides and proteins can significantly enhance their therapeutic potential.[3][10] The fluorine atom can:
-
Increase Metabolic Stability: The strong carbon-fluorine bond can block sites of enzymatic degradation, leading to a longer in vivo half-life.[3]
-
Modulate Bioactivity: The altered electronic properties of the fluorinated aromatic ring can influence binding affinity and specificity to biological targets.[3]
-
Induce Favorable Conformations: The steric and electronic effects of fluorine can promote specific secondary structures in peptides, leading to enhanced activity.[11]
A Probe for Biochemical and Structural Studies
The fluorine atom in 2-fluoro-D-phenylalanine serves as a powerful spectroscopic probe.[12] ¹⁹F NMR is a highly sensitive technique with a large chemical shift dispersion and no background signal in biological systems, making it an ideal tool for studying:
-
Protein Folding and Dynamics: By incorporating ¹⁹F-labeled amino acids at specific sites, researchers can monitor conformational changes in real-time.
-
Protein-Ligand Interactions: Changes in the ¹⁹F NMR signal upon ligand binding can provide valuable information about binding events and kinetics.[12]
-
Enzyme Mechanisms: Fluorinated substrates or inhibitors can be used to probe the active site of enzymes.
Advancing Diagnostic Imaging with Positron Emission Tomography (PET)
Radiolabeled amino acids, including fluorinated phenylalanine analogs, are increasingly used as tracers for Positron Emission Tomography (PET) in oncology.[13][14] Cancer cells often exhibit increased amino acid metabolism and transport, making them ideal targets for these imaging agents.[13][14]
[¹⁸F]-labeled 2-fluoro-D-phenylalanine can be synthesized and used to visualize tumors with high sensitivity and specificity.[3] The D-enantiomer is of particular interest as it is generally not incorporated into proteins, leading to lower background signal in healthy tissues and potentially higher tumor-to-background ratios.[14]
Conclusion and Future Perspectives
2-Fluoro-D-phenylalanine has emerged as a powerful and versatile tool in the fields of chemical biology, drug discovery, and medical imaging. Its unique structural and electronic properties, conferred by the strategic placement of a fluorine atom, offer researchers unprecedented opportunities to modulate the properties of peptides and proteins, probe biological systems with high precision, and develop novel diagnostic agents. As synthetic methodologies continue to improve and our understanding of the nuanced effects of fluorination deepens, the applications of 2-fluoro-D-phenylalanine and other fluorinated amino acids are poised for significant expansion, promising exciting new avenues for therapeutic and diagnostic innovation.
References
-
Chemoenzymatic Synthesis of Fluorinated L-α-Amino Acids. ACS Publications. [Link]
-
Enzymatic synthesis of fluorinated compounds. PMC - PubMed Central - NIH. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - PubMed Central. [Link]
-
Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. NIH. [Link]
-
Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. NIH. [Link]
-
Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. [Link]
-
p-(2-[18F]Fluoroethyl)-l-phenylalanine. Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf. [Link]
-
Evaluation of 3-l- and 3-d-[ 18 F]Fluorophenylalanines as PET Tracers for Tumor Imaging. [Link]
-
Synthesis, uptake mechanism characterization and biological evaluation of (18)F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. PubMed. [Link]
-
Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]
-
Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. [Link]
-
(PDF) Enzymatic Synthesis of Fluorine-Containing Amino. Amanote Research. [Link]
-
Fluorine-18 labeled amino acids for tumor PET/CT imaging. PMC - PubMed Central - NIH. [Link]
-
Molecular structure and dynamics of crystalline p-fluoro-D,L-phenylalanine. A combined x-ray/NMR investigation. [Link]
-
Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). ACS Publications. [Link]
-
2-Fluorophenylalanine | C9H10FNO2 | CID 9465. PubChem. [Link]
-
Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with... ResearchGate. [Link]
-
2-Fluoro-DL-phenylalanine, 98%. Fisher Scientific. [Link]
-
2-FLUORO-D-PHENYLALANINE Two Chongqing Chemdad Co. ,Ltd. [Link]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]
-
Engineering Amino Acid and Peptide Supramolecular Architectures through Fluorination | Request PDF. ResearchGate. [Link]
-
Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases | ACS Sensors. [Link]
-
2D and 3D NMR Study of Phenylalanine Residues in Proteins by Reverse Isotopic Labeling. [Link]
-
Highly Productive Continuous Flow Synthesis of Di- and Tripeptides in Water. [Link]
-
The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. NIH. [Link]
-
2-Fluoro-L-phenylalanine | C9H10FNO2 | CID 716319. PubChem. [Link]
- US4584399A - Purification of L-phenylalanine.
-
Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum. ResearchGate. [Link]
Sources
- 1. 2-Fluorophenylalanine | C9H10FNO2 | CID 9465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluoro-L-phenylalanine | C9H10FNO2 | CID 716319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 8. 2-FLUORO-D-PHENYLALANINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemimpex.com [chemimpex.com]
- 11. researchgate.net [researchgate.net]
- 12. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
